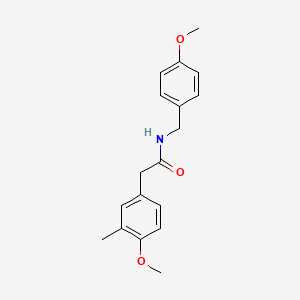![molecular formula C20H16N2O4 B5498885 N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide, commonly known as HNDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. HNDC is a member of the naphthoquinone family and has a unique chemical structure that makes it a promising candidate for various medicinal and biological applications.
作用機序
The mechanism of action of HNDC is not fully understood, but several studies have suggested that HNDC exerts its anti-cancer activity by inducing oxidative stress and DNA damage. HNDC has been shown to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells, leading to apoptosis. HNDC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
HNDC has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. HNDC has been shown to inhibit the activity of various enzymes, including topoisomerase II, tyrosinase, and acetylcholinesterase. HNDC has also been shown to exhibit anti-inflammatory and antioxidant activity. In animal studies, HNDC has been shown to reduce oxidative stress, inflammation, and tissue damage.
実験室実験の利点と制限
One of the main advantages of using HNDC in lab experiments is its potent anti-cancer activity. HNDC has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer research. HNDC also exhibits anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases. However, the synthesis of HNDC is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory. HNDC is also a relatively new compound, and its long-term safety and toxicity are not fully understood.
将来の方向性
There are several future directions for the research and development of HNDC. One potential direction is the development of HNDC-based drugs for the treatment of cancer and other diseases. Several studies have shown that HNDC exhibits potent anti-cancer activity, making it a promising candidate for cancer therapy. Another potential direction is the development of HNDC-based imaging agents for the detection of cancer and other diseases. HNDC has been shown to exhibit fluorescence properties, making it a potential candidate for imaging applications. Further research is needed to fully understand the mechanism of action of HNDC and its potential applications in various scientific research areas.
合成法
HNDC can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with hydrazine hydrate and 3-hydroxybenzaldehyde. The resulting product is then subjected to various purification steps to obtain pure HNDC. The synthesis of HNDC is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory.
科学的研究の応用
HNDC has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of HNDC is in the field of cancer research. Several studies have shown that HNDC exhibits potent anti-cancer activity against various cancer cell lines. HNDC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. HNDC has also been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and infectious diseases.
特性
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-16-7-3-4-13(8-16)11-21-22-20(24)19-12-25-17-9-14-5-1-2-6-15(14)10-18(17)26-19/h1-11,19,23H,12H2,(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKYMNPIVLHPS-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5498855.png)
![isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)
![2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5498893.png)
